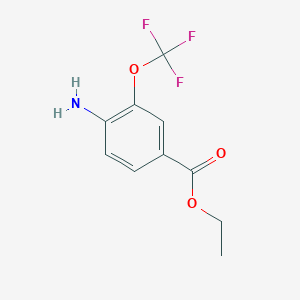

Ethyl 4-amino-3-(trifluoromethoxy)benzoate

Description

Properties

IUPAC Name |

ethyl 4-amino-3-(trifluoromethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO3/c1-2-16-9(15)6-3-4-7(14)8(5-6)17-10(11,12)13/h3-5H,2,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDSPOINRBCMRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00697515 | |

| Record name | Ethyl 4-amino-3-(trifluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260742-02-6 | |

| Record name | Ethyl 4-amino-3-(trifluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-amino-3-(trifluoromethoxy)benzoate typically involves the following steps:

Nitration: The starting material, ethyl benzoate, undergoes nitration to introduce a nitro group at the para position.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding quinones or other oxidized derivatives.

Reduction: The compound can be further reduced to modify the amino group or the ester functionality.

Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) is frequently used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Quinones or other oxidized aromatic compounds.

Reduction: Amino alcohols or other reduced derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Ethyl 4-amino-3-(trifluoromethoxy)benzoate serves as a crucial intermediate in the synthesis of more complex organic molecules. It is commonly utilized in:

- Building Blocks : Used as a reagent in various organic reactions, including nucleophilic substitutions and coupling reactions.

- Functionalization : The amino group allows for further derivatization, enabling the creation of diverse chemical entities.

Biological Studies

The compound has been investigated for its interactions with biological systems:

- Enzyme Interactions : It is studied as a biochemical probe to understand enzyme mechanisms and interactions within metabolic pathways.

- Drug Development : Early research indicates potential applications in medicinal chemistry, particularly as an anti-inflammatory or anticancer agent due to its ability to modulate specific biochemical pathways.

Pharmacological Research

The trifluoromethoxy moiety enhances the compound's binding affinity towards various biological targets:

- Mechanism of Action : It may inhibit specific enzymes or receptors by binding to their active sites, influencing cellular pathways that are critical in disease processes.

- Therapeutic Potential : Ongoing studies are exploring its efficacy in treating conditions such as inflammation and cancer.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Pharmacological Studies : Research has demonstrated that compounds with trifluoromethyl groups often exhibit enhanced bioactivity and improved pharmacokinetic properties. A study highlighted its potential as an anti-cancer agent due to its selective inhibition of tumor-related enzymes.

- Material Science Applications : The compound's unique chemical properties make it suitable for developing new materials with specialized functionalities, such as polymers that require enhanced thermal stability or chemical resistance.

Mechanism of Action

The mechanism by which Ethyl 4-amino-3-(trifluoromethoxy)benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₁₀H₁₀F₃NO₃

- Functional Groups: Ethyl ester (–COOEt), amino (–NH₂), trifluoromethoxy (–OCF₃).

- Applications : Used in drug discovery for modifying pharmacokinetic properties, such as metabolic stability and membrane permeability .

Ethyl 4-amino-3-(trifluoromethoxy)benzoate belongs to a broader class of substituted benzoates. Below is a detailed comparison with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and synthetic routes.

Table 1: Structural and Physicochemical Comparison

Key Findings:

Substituent Effects: Trifluoromethoxy (–OCF₃) vs. Trifluoromethyl (–CF₃): The –OCF₃ group enhances electron withdrawal while maintaining moderate polarity, whereas –CF₃ significantly reduces solubility . Amino (–NH₂) vs. Nitro (–NO₂): The amino group enables nucleophilic reactions (e.g., acylation), while the nitro group can be reduced to an amine for further derivatization .

Ester Group Impact: Ethyl esters generally exhibit higher lipophilicity than methyl esters, influencing bioavailability. For example, this compound has a logP ~2.5, whereas its methyl analog has logP ~2.1 .

Synthetic Flexibility :

- Palladium-catalyzed methods (e.g., coupling with aryl amines) achieve higher yields (>70%) compared to traditional esterification (~45–85%) .

Biological Activity

Ethyl 4-amino-3-(trifluoromethoxy)benzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a benzoate structure with an amino group at the para position and a trifluoromethoxy group at the meta position. Its molecular formula is C11H10F3NO3, which contributes to its unique properties and potential bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethoxy group enhances lipophilicity, facilitating cellular penetration and interaction with lipid membranes.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in critical biochemical pathways, potentially modulating disease processes.

- Receptor Binding : The structural features of the compound allow it to bind to certain receptors, influencing signal transduction pathways relevant in various diseases.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Anti-inflammatory Effects : A study evaluated the anti-inflammatory properties of this compound in murine models. Results indicated significant reduction in markers of inflammation, suggesting its potential as a therapeutic agent for inflammatory diseases.

- Anticancer Activity : Research conducted on various cancer cell lines demonstrated that the compound exhibited cytotoxic effects, particularly against breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest.

- Enzyme Interaction Studies : Investigations into the compound's interaction with specific enzymes revealed that it inhibits key metabolic enzymes, leading to altered metabolic profiles in treated cells. This suggests a potential role in metabolic disorders.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. Initial findings indicate favorable absorption characteristics due to its lipophilic nature, although detailed studies on distribution, metabolism, and excretion (ADME) are necessary for comprehensive understanding.

Q & A

Q. How to address discrepancies in reported bioactivity data across studies?

- Methodological Answer: Batch-to-batch variability in purity (e.g., residual sodium pivalate) can skew results. Implement orthogonal purification (e.g., flash chromatography followed by recrystallization) and quantify impurities via ¹H NMR integration. Standardize bioassays using reference compounds like methyl 4-hydroxybenzoate to calibrate dose-response curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.